molecular formula C22H16N2O2 B1329379 2,9-Dimethylquinacridone CAS No. 980-26-7

2,9-Dimethylquinacridone

Cat. No.: B1329379
CAS No.: 980-26-7
M. Wt: 340.4 g/mol
InChI Key: TXWSZJSDZKWQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2,9-Dimethylquinacridone, also known as Hostaperm Pink E, is primarily used as a pigment in various industries, including art and imaging . Its primary target is the visual perception of color, where it provides a distinctive pink hue.

Mode of Action

The mode of action of this compound involves the absorption and reflection of light. The specific structure of the compound, including its unique hydrogen bonding pattern , allows it to absorb certain wavelengths of light while reflecting others, resulting in its characteristic color.

Biochemical Pathways

The compound’s interaction with light and its subsequent reflection is a key aspect of its function .

Pharmacokinetics

Its physical and chemical properties, such as its stability and solubility, play a role in its effectiveness as a pigment .

Result of Action

The primary result of this compound’s action is the production of a specific pink color. This is achieved through the compound’s interaction with light and its ability to reflect certain wavelengths .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light exposure. For instance, the temperature dependence of the crystal structures of this compound was investigated using powder X-ray diffraction and terahertz spectroscopy . Furthermore, this compound is known to be more stable against heat and light irradiation than other similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,9-Dimethylquinacridone is synthesized through a multi-step process involving the condensation of aniline derivatives with phthalic anhydride, followed by cyclization and oxidation steps . The key steps include:

    Condensation: Aniline derivatives react with phthalic anhydride in the presence of a catalyst to form a dihydrophthalazine intermediate.

    Cyclization: The intermediate undergoes cyclization to form a quinacridone structure.

    Oxidation: The final step involves oxidation to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch processes with stringent control over reaction conditions to ensure high purity and yield. The use of advanced catalysts and optimized reaction parameters enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,9-Dimethylquinacridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinacridones, which exhibit different shades and properties depending on the nature of the substituents .

Comparison with Similar Compounds

2,9-Dimethylquinacridone is compared with other quinacridone derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique color properties and stability, making it highly valuable in various applications .

Properties

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-11-3-5-17-13(7-11)21(25)15-9-20-16(10-19(15)23-17)22(26)14-8-12(2)4-6-18(14)24-20/h3-10H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWSZJSDZKWQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=CC4=C(C=C3C2=O)NC5=C(C4=O)C=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052655
Record name C.I. Pigment Red 122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

980-26-7
Record name Pigment Red 122
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=980-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Pigment Red 122
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Pigment Red 122
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,12-dihydro-2,9-dimethylquino[2,3-b]acridine-7,14-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,9-DIMETHYLQUINACRIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28UCS3P84C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution was prepared by mixing 2.0 g of 2,5-di-(p-toluidino)-terephthalic acid, 0.1 g of p-toluenesulfonic acid, 15 mL of ethylene glycol, and 20 mL of dimethylformamide. A fused silica glass capillary (equivalent diameter, 0.20 mm; and length, 4.0 m) was provided as a reactor, and was fixed in such a manner that a portion of 2.5 m length out of the whole capillary was immersed in an oil bath. The oil bath was heated to 150° C., and this solution was fed into the reactor at a flow velocity of 1.1 mL/hr (retention time: 5 minutes) with a syringe pump. A pigment having a vivid magenta color was obtained from the discharge port of the capillary.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 150.0 g of polyphosphoric acid (118%) was added with stirring 30.0 g (79.7 mmol) of 2,5-bis(p-toluidino)terephthalic acid. The stirred mixture was irradiated in the microwave oven for 2.5 minutes. After the reaction mixture was cooled to 130° C., 250 g of water was slowly added with stirring. The resultant slurry was stirred for 30 minutes, after which the solid component was collected by filtration and washed with 6.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 27.0 g of crude 2,9-dimethylquinacridone (C. I. Pigment Red 122) (100% yield).
[Compound]
Name
polyphosphoric acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To 200.0 g of polyphosphoric acid (118%) was added in portions with stirring at 80° C. 50.0 g (133 mmol) of 2,5-bis(p-toluidino)terephthalic acid. The stirred mixture was irradiated in the microwave oven for 2.0 minutes, during which time the temperature rose to 230° C. The reaction mixture was cooled to 150° C. and drowned in 400 g of methanol with vigorous stirring. The resultant methanol suspension was heated at reflux for one hour, cooled to 60° C., added to 800 g of water, and heated at 60° C. for 30 minutes. The solid component was collected by filtration, washed with 12.0 liters of water, and reslurried with water. [A sample of the crude pigment was collected at this point for X-ray analysis.] After 50.0 g of 50% aqueous sodium hydroxide was added, the alkaline slurry was heated at 90-92° C. for two hours. The solid component was collected by filtration and washed with 12.0 liters of water. The resultant presscake (280 g total, with a pigment content of 40.0 g) was reslurried with water. After adjustment of the pH to 9.0, the slurry was heated for two hours in an autoclave at 140° C., then cooled to room temperature. After adjustment of the pH to 4.5, the slurry was treated with an emulsion of 2.0 g of an anionic surfactant, 25 g of a petroleum distillate, and 40 g of water and stirred for three hours at 45° C. The solid component was collected by filtration and washed with 6.0 liters of water. The presscake was dried overnight in an oven at 60° C. to give 38.0 g of pigmentary quality 2,9-dimethylquinacridone. X-ray diffraction patterns of both the dried acid crude (collected as described above) and the finished pigment were similar to the diffraction pattern of a commercially available 2,9-dimethylquinacridone pigment (i.e., QUINDO Magenta RV-6832 from Bayer Corporation) prepared by a conventional heating method.
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
800 g
Type
reactant
Reaction Step Three
Quantity
400 g
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Two hundred ml of polyphosphoric acid and 100 ml of 85% phosphoric acid are mixed in a mechanically stirred beaker and allowed to cool to 40° C. Thirty grams of 2,5-di(p-tolylamino)terephthalic acid (DTTA) are added in small portions, successively, under intense agitation by Gifford-Wood homogenizer. Care is taken to dissolve each portion before adding another one. The temperature is kept below 60° C. by external water bath cooling. After having dissolved all of the DTTA, as ascertained by dipping a glass rod into the viscous reaction medium and examining for solid particles clinging to the rod, the solution is transferred into a 500 ml round-bottom flask equipped with mechanical stirrer, CaSO4 drying tube, N2 inlet and thermometer, and heated to 100° C. within 45 minutes with stirring. The temperature is held at 100° C. for 45 minutes. The solution develops an orange-brown fluorescense during this time. The solution is poured into 2 l of water with mechanical stirring, generating a dark-colored precipitate. Stirring is continued for 10 minutes. The precipitate is filtered, washed acid-free with water and suspended in 2 l of H2O. The suspension is made basic with a pH of 12 by adding 50 wt % aqueous NaOH solution with stirring, is heated, kept at 60° C. for 15 minutes with continued stirring and filtered while warm. The filter cake is washed with water and dried in a vacuum oven at 70°-80° C. to give 4.0 g (15% yield) of apparently 2,9-dimethylquinacridone by-product. The filtrate and wash water combined are acidified with acetic acid to a pH of 4, with stirring. The resulting red precipitate is filtered, washed acid-free with water and dried overnight at 70°-80° C. under vacuum and slight N2 purge to give 22.3 g (78% yield) of red 2-(p-tolyl)amino-3-carboxy-7-methyl-9(10H)acridinone (TMCA).
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Dimethylquinacridone
Reactant of Route 2
2,9-Dimethylquinacridone
Reactant of Route 3
2,9-Dimethylquinacridone
Reactant of Route 4
Reactant of Route 4
2,9-Dimethylquinacridone
Reactant of Route 5
2,9-Dimethylquinacridone
Reactant of Route 6
2,9-Dimethylquinacridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.